molecular formula C11H12N4O2S B7466593 Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

Cat. No. B7466593
M. Wt: 264.31 g/mol
InChI Key: FTTGAPBWPLHBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate, also known as ATB-346, is a new anti-inflammatory drug that has shown promising results in preclinical studies. This drug is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However, unlike naproxen, ATB-346 has been designed to reduce the gastrointestinal side effects associated with NSAIDs.

Mechanism of Action

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a prodrug that is activated by the enzyme paraoxonase-1 (PON1) present in the blood. Once activated, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, and inhibits the migration of immune cells to the site of inflammation. It also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the recruitment of immune cells.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract. However, it is important to note that the effects of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate may vary depending on the model used for the experiment.

Future Directions

There are several future directions for the research on Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate. One area of interest is the potential use of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be activated by other enzymes, which could lead to the development of more targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate in humans.

Synthesis Methods

The synthesis of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves the reaction between 4-aminomethylbenzoic acid and 4-amino-1,2,4-triazole-3-thiol in the presence of methanesulfonyl chloride and triethylamine. This reaction leads to the formation of the desired product, which is then purified using column chromatography.

Scientific Research Applications

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract.

properties

IUPAC Name

methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-10(16)9-4-2-8(3-5-9)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTGAPBWPLHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

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